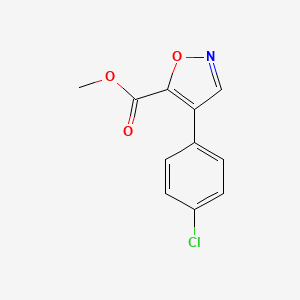

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The official International Union of Pure and Applied Chemistry designation is methyl 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylate, which accurately reflects the positioning of substituents on the five-membered heterocyclic ring system. Alternative nomenclature systems recognize this compound as 4-(4-chlorophenyl)-5-isoxazolecarboxylic acid methyl ester, emphasizing the ester functionality and the specific positioning of the chlorophenyl substituent.

The Chemical Abstracts Service has assigned registry number 1072944-87-6 to this compound, providing a unique identifier that facilitates accurate chemical communication and database searches. This registry number ensures unambiguous identification across different chemical databases and research publications. The molecular formula C11H8ClNO3 indicates the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 237.64 grams per mole. Additional identifiers include the MDL number MFCD11504938, which serves as another standardized reference for chemical database systems.

The compound exhibits systematic relationships with other isoxazole derivatives through its core structural framework. Synonymous designations include methyl 4-(4-chlorophenyl)-5-isoxazolecarboxylate and 5-isoxazolecarboxylic acid, 4-(4-chlorophenyl)-, methyl ester, demonstrating the flexibility in nomenclature approaches while maintaining chemical accuracy. These various naming conventions reflect different emphasis on functional group priorities and ring system designations within established chemical nomenclature protocols.

Molecular Architecture: Crystallographic Data and Conformational Analysis

The molecular architecture of this compound reveals complex three-dimensional arrangements that significantly influence its chemical and physical properties. Crystallographic investigations of related isoxazole compounds provide valuable insights into the conformational preferences and intermolecular interactions characteristic of this structural class. The isoxazole ring system adopts a planar geometry that serves as the central scaffold for substituent attachment, with the 4-chlorophenyl group and methyl carboxylate ester positioned to minimize steric hindrance while maximizing electronic stabilization.

Detailed structural analysis indicates that the 4-chlorophenyl ring forms specific dihedral angles with the central isoxazole moiety, influencing the overall molecular conformation and electronic distribution. Crystallographic data from related isoxazole derivatives demonstrates that chlorophenyl substituents typically exhibit dihedral angles ranging from 60 to 70 degrees relative to the heterocyclic ring plane, optimizing both steric accommodation and electronic conjugation effects. The methyl carboxylate group at the 5-position adopts conformations that facilitate intramolecular stabilization through favorable electronic interactions with the adjacent ring system.

Intermolecular packing arrangements in crystalline forms reveal the importance of weak non-covalent interactions in determining solid-state properties. Hirshfeld surface analysis of similar isoxazole compounds indicates significant contributions from hydrogen-hydrogen contacts (approximately 48.7%), hydrogen-carbon interactions (22.2%), and chlorine-hydrogen contacts (8.8%). These interaction patterns demonstrate the complex network of forces that govern molecular assembly and influence bulk material properties. The carboxylate ester functionality provides additional sites for intermolecular hydrogen bonding and dipole-dipole interactions that contribute to crystal stability and packing efficiency.

Conformational flexibility analysis reveals restricted rotation around the carbon-carbon bond connecting the isoxazole ring to the chlorophenyl substituent, with energy barriers that influence molecular dynamics and reactivity patterns. The planar nature of both aromatic systems promotes electronic conjugation while the ester group introduces additional conformational variables through rotation around the carbon-oxygen bonds. These structural features collectively determine the compound's three-dimensional shape and its interactions with other molecules in both solution and solid phases.

Electronic Structure: Frontier Molecular Orbital Calculations

The electronic structure of this compound has been extensively investigated through density functional theory calculations that provide detailed insights into molecular orbital distributions and electronic properties. Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern chemical reactivity and electronic transitions. These computational studies demonstrate that the compound exhibits intramolecular charge transfer characteristics that are fundamental to its chemical behavior and potential applications as a chemosensor or reactive intermediate.

Highest occupied molecular orbital calculations indicate significant electron density localization on the isoxazole nitrogen and oxygen atoms, as well as the aromatic carbon atoms of the chlorophenyl ring system. The electron distribution reflects the electron-donating nature of the aromatic substituent and the electron-withdrawing effects of both the isoxazole ring and the carboxylate ester functionality. Density functional theory studies reveal that the highest occupied molecular orbital energy levels are influenced by the chlorine substituent position and the overall molecular geometry, with implications for reactivity patterns and intermolecular interactions.

Lowest unoccupied molecular orbital analysis demonstrates that electron-accepting character is primarily localized on the carboxylate ester group and the isoxazole ring system. The energy gap between frontier molecular orbitals provides important information about electronic stability and potential for charge transfer processes. Computational results indicate that the compound exhibits moderate energy gaps that suggest both stability under normal conditions and reactivity potential under appropriate chemical environments. These electronic characteristics are consistent with the observed chemical behavior of isoxazole derivatives in various synthetic transformations.

Natural bond orbital analysis provides additional insights into electron delocalization patterns and hybridization states throughout the molecular framework. The calculations reveal significant π-electron delocalization between the chlorophenyl ring and the isoxazole system, contributing to molecular stability and influencing spectroscopic properties. Charge distribution analysis indicates that the chlorine atom carries a partial negative charge while the carbon atoms adjacent to electronegative heteroatoms exhibit partial positive character, creating a complex electrostatic potential surface that governs intermolecular interactions.

Comparative Analysis of Isoxazole Ring Substituent Effects

Comparative structural analysis of this compound with related isoxazole derivatives reveals significant substituent effects that influence both molecular properties and chemical reactivity. The 4-chlorophenyl substituent at the isoxazole 4-position contrasts with alternative aromatic substituents in terms of electronic effects, steric requirements, and intermolecular interaction patterns. Comparison with methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate, a positional isomer, demonstrates the importance of substituent positioning on molecular properties and chemical behavior.

Positional isomer analysis reveals that moving the chlorophenyl group from the 4-position to the 3-position, as in methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate, introduces significant structural and electronic differences. The dihydroisoxazole variant exhibits reduced aromaticity and altered electronic distribution compared to the fully aromatic isoxazole system, affecting both stability and reactivity characteristics. These structural modifications influence molecular geometry, with dihydroisoxazole derivatives showing increased conformational flexibility and different hydrogen bonding patterns.

Substituent electronic effects demonstrate clear trends across the isoxazole derivative series. The 4-chlorophenyl group functions as a moderate electron-withdrawing substituent that influences the electron density distribution throughout the isoxazole ring system. Comparison with analogous compounds bearing different halogen substituents or alternative aromatic groups reveals systematic variations in electronic properties and chemical reactivity. The para-chloro substitution pattern provides optimal electronic communication between the benzene ring and the heterocyclic system while maintaining favorable steric relationships.

Ring substitution pattern analysis indicates that the combination of chlorophenyl and carboxylate ester substituents creates a unique electronic environment that distinguishes this compound from simpler isoxazole derivatives. The presence of both electron-withdrawing groups enhances the electrophilic character of the isoxazole ring while providing multiple sites for intermolecular interactions. Comparative studies with methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate demonstrate that meta-chloro substitution alters the electronic properties and molecular geometry, affecting both crystallization behavior and chemical reactivity patterns. These structural comparisons provide valuable insights into structure-property relationships within the isoxazole chemical family and guide the design of related compounds with specific desired characteristics.

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)10-9(6-13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVYAVASMNNCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NO1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674758 | |

| Record name | Methyl 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-87-6 | |

| Record name | Methyl 4-(4-chlorophenyl)-5-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate generally follows a multi-step pathway involving:

Formation of the Isoxazole Core:

The isoxazole ring is commonly constructed via cyclization reactions starting from precursors such as 4-chlorobenzaldehyde derivatives and hydroxylamine or oxime intermediates. The typical approach involves the condensation of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to yield the corresponding oxime, which then undergoes cyclization.Cyclization and Esterification:

Cyclization is often achieved using reagents such as acetic anhydride or methyl chloroformate under basic or acidic conditions to close the isoxazole ring and introduce the carboxylate functionality. The methyl ester group is introduced either by direct esterification of the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., sulfuric acid) or by using methylating agents such as diazomethane for methylation of isoxazol-5-ones.Alternative Methods:

Some advanced protocols employ domino or relay catalysis methods where isoxazoles react with other nucleophiles or electrophiles under metal catalysis (e.g., Fe(II) salts with triethylamine) to afford substituted isoxazole derivatives, including methyl esters, in one-pot procedures.

Representative Preparation Procedures

| Step | Reaction Description | Reagents & Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Oxime formation | 4-chlorobenzaldehyde + hydroxylamine hydrochloride, aqueous medium, mild heating | Formation of 4-chlorobenzaldoxime intermediate |

| 2 | Cyclization to isoxazole ring | Treatment with acetic anhydride or methyl chloroformate, basic or acidic catalysis, reflux | Closure of isoxazole ring with introduction of carboxylate precursor |

| 3 | Esterification | Methanol + acid catalyst (e.g., H2SO4), reflux or room temperature methylation with diazomethane in ether | Formation of methyl ester at the 5-position |

| 4 | Purification | Recrystallization or column chromatography | High purity this compound |

Detailed Research Findings and Examples

Oxime Cyclization Route:

The classical method involves the synthesis of the oxime from 4-chlorobenzaldehyde, followed by cyclization with methyl chloroformate under basic conditions to yield the isoxazole ring with a methyl ester at C-5. This method provides moderate to good yields and is scalable for industrial applications.Diazomethane Methylation:

An alternative methylation technique uses diazomethane to methylate isoxazol-5-ones at low temperature (0 °C) in ether solvents. This approach offers high selectivity and cleaner reaction profiles, minimizing side products.Metal-Catalyzed Domino Reactions:

Recent studies have demonstrated the use of Fe(II) salts and triethylamine to catalyze domino reactions involving isoxazoles and diketones, forming methyl ester-substituted pyrrole derivatives. While this method is more complex, it illustrates the versatility of isoxazole chemistry and potential for structural diversification.

Industrial Production Considerations

Scale-Up:

Industrial synthesis typically adapts laboratory methods with continuous flow reactors to improve mixing, heat transfer, and reaction control, enhancing yield and purity. Automated reagent addition and inline purification are employed to optimize throughput and reproducibility.Catalyst and Solvent Selection:

Choice of catalysts (acidic or basic) and solvents (e.g., methanol, acetic acid, ether) significantly affects reaction rates and product quality. Optimization involves balancing reactivity and environmental/safety profiles.

Comparative Data Table: Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxime Cyclization + Esterification | 4-chlorobenzaldehyde, hydroxylamine HCl, methyl chloroformate, methanol, acid/base catalyst | Reflux, aqueous or organic solvents | Moderate to high | Well-established, scalable | Multi-step, requires purification |

| Diazomethane Methylation | Isoxazol-5-one, diazomethane, ether | 0 °C, inert atmosphere | High | High selectivity, mild conditions | Diazomethane is toxic and explosive |

| Fe(II)-Catalyzed Domino Reaction | Isoxazole, diketones, FeCl2·4H2O, Et3N | 45 °C, MeCN solvent, 6-7 h | Moderate | One-pot, structural diversity | More complex setup, longer reaction time |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate features a five-membered isoxazole ring with a chlorophenyl substituent and a methyl ester group. This unique structure contributes to its reactivity and biological properties. Its molecular formula is , and it exhibits various chemical behaviors including oxidation, reduction, and substitution reactions.

Chemistry

This compound serves as a crucial building block in organic synthesis. Researchers utilize it to create more complex molecules and as a reagent in various organic reactions. Its ability to undergo different chemical transformations makes it valuable for developing new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it interacts with specific molecular targets, modulating enzyme activities or receptor functions. For instance, it has shown significant toxicity against root-knot nematodes (Meloidogyne spp.), which positions it as a potential nematicide .

Medicine

Research into the therapeutic potential of this compound is ongoing. It has been identified as a candidate for treating conditions related to leukotriene biosynthesis inhibition, which is relevant for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as certain cancers . The compound's mechanism involves binding to enzymes such as 5-lipoxygenase, crucial in inflammatory responses .

Agriculture

The compound has demonstrated efficacy as a plant growth regulator, exhibiting both growth inhibition and sterilization effects on crops. It can enhance crop yield while controlling the proliferation of noxious weeds . These properties make it an important candidate for sustainable agricultural practices.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited an LC50 value of 501 µg/mL against Meloidogyne incognita. This indicates substantial mortality rates among juvenile nematodes, highlighting its potential use as a biopesticide.

Case Study 2: Leukotriene Biosynthesis Inhibition

Research has shown that derivatives of isoxazole, including this compound, can effectively inhibit leukotriene biosynthesis. This inhibition has implications for treating asthma and other inflammatory diseases by reducing the levels of inflammatory mediators produced during immune responses .

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and physicochemical differences between Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate and related isoxazole derivatives:

*Molecular weight inferred from analogs (e.g., ).

Structural Analysis

- 1.337 Å in simpler analogs) due to substituent repulsion . This contrasts with Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate, where substituent inversion may reduce steric strain .

- Crystal Packing: Analogous methyl esters (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) exhibit planar molecular conformations stabilized by intramolecular N–H⋯O hydrogen bonds, forming 1D chains . The absence of amino or methoxy groups in the target compound likely results in distinct supramolecular motifs.

Biological Activity

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various methods, typically involving the reaction of isoxazole derivatives with chlorinated phenyl compounds. The general structure includes a methyl ester group attached to a carboxylic acid at the 5-position of the isoxazole ring, with a chlorophenyl substituent at the 4-position.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that derivatives of isoxazole show promising results against liver (Hep3B), breast (MCF-7), and cervical (HeLa) cancer cell lines. One study reported that certain derivatives had IC50 values as low as 15.48 µg/ml against HeLa cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| 2d | HeLa | 15.48 |

| 2e | Hep3B | 23.00 |

| 2a | MCF-7 | 39.80 |

These results suggest that modifications to the isoxazole structure can enhance biological activity, particularly in targeting specific cancer types.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa:

- Minimum Inhibitory Concentration (MIC) : Studies indicated that isoxazole derivatives possess low cytotoxicity while demonstrating significant antimicrobial activity, making them suitable candidates for further development as antimicrobial agents .

Case Studies and Research Findings

- Anticancer Studies :

-

Antimicrobial Studies :

- Another investigation assessed the impact of isoxazole derivatives on biofilm formation and microbial viability. It was found that these compounds effectively reduced biofilm formation in Candida albicans and other bacterial strains, indicating their potential use in treating infections associated with biofilms .

- Anti-inflammatory Potential :

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, similar isoxazole derivatives have been prepared by cyclization in ethanol, followed by slow evaporation to obtain crystalline products . Optimization includes adjusting solvent polarity (e.g., ethanol for crystallization), temperature (room temperature for controlled evaporation), and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the 4-chlorophenyl group and ester functionalities.

- X-ray Diffraction (XRD) : Employ single-crystal XRD for unambiguous structural determination. Refinement using SHELXL (via programs like WinGX) allows precise modeling of anisotropic displacement parameters and hydrogen bonding networks .

- Elemental Analysis : Validate purity by matching experimental and theoretical carbon, hydrogen, and nitrogen (CHN) percentages.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture and direct sunlight .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?

- Methodological Answer :

- Twinning Analysis : Use SHELXL to apply twin laws and refine fractional contributions of twin domains. For severe cases, high-resolution data (≤ 0.8 Å) improves model accuracy .

- Disorder Modeling : Split atomic positions into multiple sites with restrained occupancy factors. Validate using residual density maps and Hirshfeld rigidity tests .

Q. What computational tools are recommended for analyzing intermolecular interactions and packing motifs in crystals of this compound?

- Methodological Answer :

- Mercury CSD : Visualize Hirshfeld surfaces to quantify contact contributions (e.g., Cl···H, π-π stacking). The "Materials Module" enables comparison of packing patterns with related structures in the Cambridge Structural Database (CSD) .

- ORTEP-III : Generate anisotropic displacement ellipsoid plots to assess thermal motion and validate refinement quality .

Q. How can researchers design experiments to probe the bioactivity of this compound?

- Methodological Answer :

- Target Identification : Screen against kinases (e.g., MAPK) using in vitro enzymatic assays, as isoxazole derivatives are known kinase inhibitors .

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations at the 4-chlorophenyl or ester groups. Compare IC values to identify critical pharmacophores.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target protein active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.